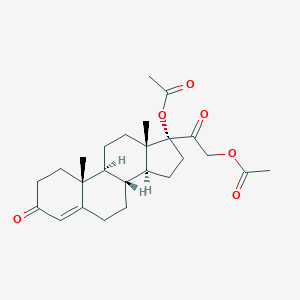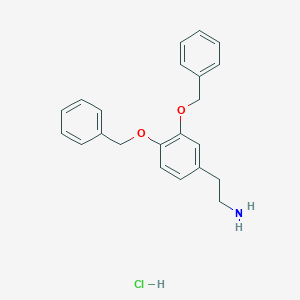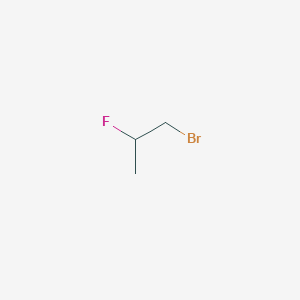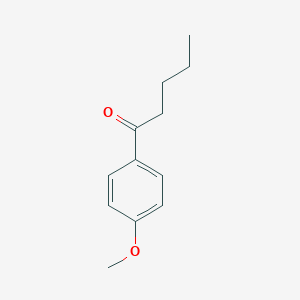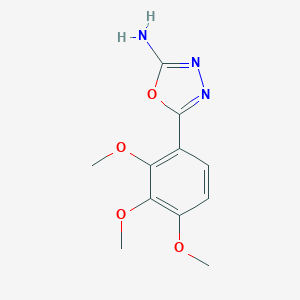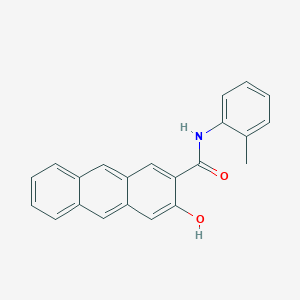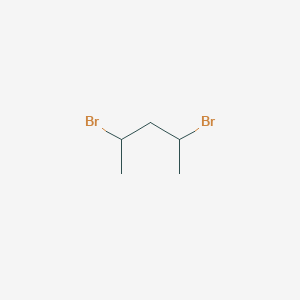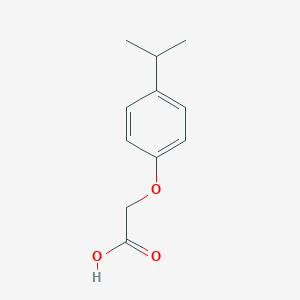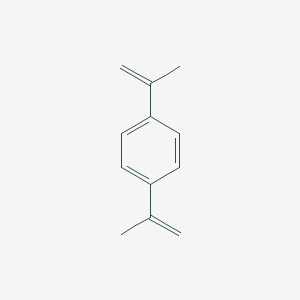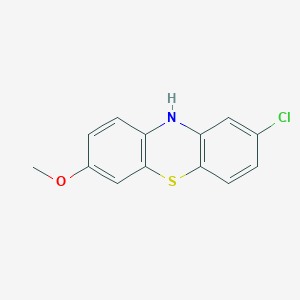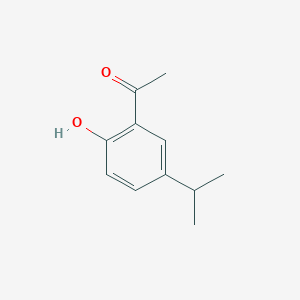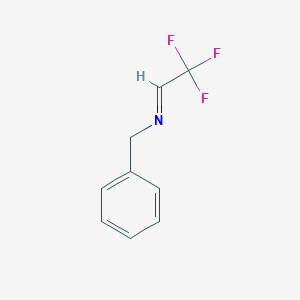
N-(2,2,2-Trifluoroethylidene)benzylamine
Descripción general
Descripción
N-(2,2,2-Trifluoroethylidene)benzylamine is a chemical compound with the molecular formula C9H8F3N . It has a molecular weight of 187.162 .
Molecular Structure Analysis
The InChI code for N-(2,2,2-Trifluoroethylidene)benzylamine is 1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2/b13-7+ . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving N-(2,2,2-Trifluoroethylidene)benzylamine are not available, N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions, including [3 + 2] cycloaddition reactions .Aplicaciones Científicas De Investigación
Catalytic and Synthetic Chemistry
N-(2,2,2-Trifluoroethylidene)benzylamine is involved in various synthetic and catalytic processes. One such example is in the field of medicinal chemistry and synthesis, where it plays a role in the ortho-fluorination of triflamide-protected benzylamines, as described by Wang, Mei, and Yu (2009) in the Journal of the American Chemical Society. This fluorination protocol is particularly relevant for synthesizing a wide range of functional groups (Wang, Mei, & Yu, 2009).
Pharmaceutical Applications
The compound has implications in pharmaceutical research, particularly in the development of new methodologies for synthesizing benzylamines, which are significant in numerous pharmaceutically active compounds. Yan, Feringa, and Barta (2016) in ACS Catalysis highlight the use of homogeneous iron complexes for the construction of various benzylamines, showcasing the importance of these structural motifs in the pharmaceutical industry (Yan, Feringa, & Barta, 2016).
Antimicrobial and Antioxidant Properties
N-Benzyl-2,2,2-trifluoroacetamide, related to N-(2,2,2-Trifluoroethylidene)benzylamine, exhibits significant antimicrobial and antioxidant properties. Balachandran et al. (2015) in Applied Nanoscience found that it demonstrates good antifungal and moderate antibacterial activities, alongside antioxidant activity at certain concentrations. This suggests potential applications in drug development (Balachandran et al., 2015).
Photovoltaic Applications
In the field of renewable energy, benzylamine derivatives show promise in enhancing the moisture-resistance and electronic properties of perovskites used in solar cells. Wang et al. (2016) in Advanced Materials demonstrated that benzylamine-modified perovskite films improve efficiency and stability in photovoltaic cells (Wang et al., 2016).
Propiedades
IUPAC Name |
N-benzyl-2,2,2-trifluoroethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVQGHKZKUEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435978 | |
| Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethylidene)benzylamine | |
CAS RN |
1997-85-9 | |
| Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



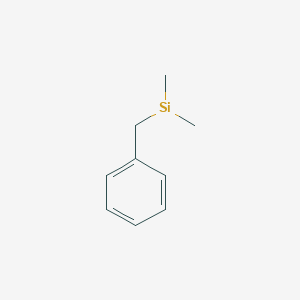
![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)
